molecular formula C10H8BrNO B12863693 7-Bromo-5-methylisoquinolin-1(2H)-one

7-Bromo-5-methylisoquinolin-1(2H)-one

Cat. No.: B12863693
M. Wt: 238.08 g/mol
InChI Key: VJMCSFKNCRRTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a bromine atom at the 7-position and a methyl group at the 5-position of the fused aromatic ring system. Isoquinolinones are heterocyclic compounds with a lactam structure, making them versatile intermediates in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, while the methyl group influences steric and electronic properties.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-5-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h2-5H,1H3,(H,12,13)

InChI Key

VJMCSFKNCRRTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CNC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methylisoquinolin-1(2H)-one typically involves the bromination of 5-methylisoquinolin-1(2H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-5-methylisoquinolin-1(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinolines, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

7-Bromo-5-methylisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoquinoline structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Isoquinolinone Derivatives

Property 7-Bromo-5-methylisoquinolin-1(2H)-one 5-Bromoisoquinolin-1(2H)-one 4-Bromo-5-hydroxyisoquinolin-1(2H)-one
Molecular Weight (g/mol) ~254.08 224.05 241.06
Substituents Br (C7), CH₃ (C5) Br (C5) Br (C4), OH (C5)
Predicted LogP ~2.5 ~2.0 ~1.2
Key Reactivity Electrophilic substitution Cross-coupling Hydrogen bonding

Research Implications

  • Synthetic Chemistry : The target compound’s bromine and methyl groups offer dual handles for regioselective functionalization, enabling combinatorial library synthesis.
  • Material Science : Differences in substituent electronegativity (e.g., Br vs. OH ) could influence charge transport in organic semiconductors.
  • Drug Discovery : Methyl substitution may enhance blood-brain barrier penetration relative to polar analogs, making the target compound valuable in CNS drug development.

Biological Activity

7-Bromo-5-methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 224.08 g/mol
  • IUPAC Name : 7-bromo-5-methylisoquinolin-1(2H)-one
  • Structure : The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the isoquinoline ring system.

The biological activity of 7-Bromo-5-methylisoquinolin-1(2H)-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with receptors involved in inflammation and apoptosis, leading to altered cellular responses.

Anticancer Activity

Research indicates that 7-Bromo-5-methylisoquinolin-1(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of angiogenesis

The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, as it may provide a therapeutic avenue for treating resistant forms of cancer.

Antimicrobial Activity

7-Bromo-5-methylisoquinolin-1(2H)-one has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be explored as a potential antimicrobial agent, especially in the context of antibiotic resistance.

Case Studies

  • Anticancer Research : A study published in Cancer Letters highlighted the efficacy of 7-Bromo-5-methylisoquinolin-1(2H)-one in inhibiting tumor growth in xenograft models. The compound demonstrated a reduction in tumor size by up to 50% compared to control groups, emphasizing its potential as an anticancer therapeutic .
  • Antimicrobial Evaluation : In a recent investigation, the compound was tested against a panel of resistant bacterial strains. The results indicated that it significantly inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.